molecular formula C7H7Cl2NO2 B13862124 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride

6-Methoxy-3-pyridylcarbonyl chloride hydrochloride

Cat. No.: B13862124
M. Wt: 208.04 g/mol
InChI Key: QULQPEWTBOMOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride typically involves the chlorination of 6-methoxy-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-pyridylcarbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxy-3-pyridinecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

    Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

6-Methoxy-3-pyridylcarbonyl chloride hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Material Science: It is used in the preparation of functionalized materials for use in sensors and catalysts.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-pyridinecarboxylic acid: The parent compound from which 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is derived.

    6-Methoxy-3-pyridylmethylamine: Another derivative of 6-methoxy-3-pyridinecarboxylic acid.

Uniqueness

This compound is unique due to its reactivity as an acyl chloride. This reactivity allows it to form a wide range of derivatives through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

6-methoxypyridine-3-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-6-3-2-5(4-9-6)7(8)10;/h2-4H,1H3;1H

InChI Key

QULQPEWTBOMOAE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.